Piperonylic acid

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido piperonílico se puede sintetizar mediante la oxidación de piperonal utilizando permanganato de potasio. El procedimiento implica calentar piperonal con agua y agregar una solución de permanganato de potasio durante un período de cuarenta a cuarenta y cinco minutos. La mezcla se filtra luego, se acidifica con ácido clorhídrico y se recolecta el ácido piperonílico resultante .

Métodos de Producción Industrial: Los métodos de producción industrial para el ácido piperonílico normalmente implican el mismo proceso de oxidación utilizando piperonal y permanganato de potasio debido a su eficiencia y alto rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido piperonílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Reacción con oxidantes fuertes como permanganato de potasio u ozono.

Reducción: Reacción con agentes reductores como la amalgama de sodio.

Sustitución: Reacción con halógenos seguida de hidróxido de sodio.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, ozono.

Reducción: Amalgama de sodio.

Sustitución: Halógenos, hidróxido de sodio.

Principales Productos Formados:

Oxidación: Piperonal y ácido piperonílico.

Reducción: Ácido α- y β-dihidropíperico.

Sustitución: Diversos derivados halogenados.

Aplicaciones Científicas De Investigación

Antibacterial and Insecticidal Activities

Recent studies have highlighted the effectiveness of piperonylic acid derivatives against several bacterial strains and pests. One notable study demonstrated that certain derivatives exhibited significant antibacterial activity against Pseudomonas syringae pv. Actinidiae (Psa), achieving inhibition rates of 99% at 100 μg/ml and 85% at 50 μg/ml. These results surpassed those of traditional bactericides like thiodiazole-copper and bismerthiazol . Additionally, some derivatives showed moderate insecticidal effects against Spodoptera frugiperda, indicating potential for use in agrochemical formulations .

| Compound | Bacterial Strain | Inhibition at 100 μg/ml | Inhibition at 50 μg/ml |

|---|---|---|---|

| This compound Derivative | Pseudomonas syringae pv. Actinidiae | 99% | 85% |

| Thiodiazole-Copper | Pseudomonas syringae pv. Actinidiae | 84% | 77% |

| Bismerthiazol | Pseudomonas syringae pv. Actinidiae | 96% | 78% |

Dermatological Applications

This compound has shown promise in dermatology, particularly in promoting hair growth. A randomized double-blind study indicated that topical formulations containing this compound significantly enhanced hair growth compared to placebo treatments. The mechanism involves the activation of the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in hair follicle development and regeneration .

The compound was found to increase the expression of Wnt-related genes and downregulate DKK1, thereby activating the Wnt/β-catenin signaling pathway, essential for hair follicle development .

Activation of EGFR Signaling

This compound activates EGFR, leading to downstream signaling that promotes cell proliferation and survival in keratinocytes. Studies have shown that treatment with this compound results in increased tyrosine phosphorylation of EGFR, which is critical for its activation .

Inhibition of Tyrosinase

Research indicates that this compound acts as a reversible inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibition may have implications for skin lightening treatments and managing hyperpigmentation disorders .

Case Studies

- Case Study on Hair Growth : A clinical trial involving participants with androgenetic alopecia demonstrated significant improvement in hair density after applying a this compound formulation over a period of three months. The study reported a statistically significant increase in hair count compared to baseline measurements .

- Case Study on Antibacterial Efficacy : In agricultural applications, a series of field trials were conducted using this compound derivatives as an eco-friendly alternative to conventional pesticides. Results showed reduced bacterial infections in crops treated with these compounds compared to untreated controls, validating their potential as effective agrochemicals .

Mecanismo De Acción

El ácido piperonílico ejerce sus efectos inactivando selectivamente la enzima trans-cinnamato 4-hidroxilasa. Esta inactivación es dependiente del tiempo y resulta de la formación de un complejo estable metabolito-P450. La formación de este complejo es reversible con sustrato u otros ligandos fuertes de la enzima . Además, el ácido piperonílico puede unirse al receptor del factor de crecimiento epidérmico (EGFR) e inducir una cascada de señalización intracelular, lo que lleva a la transcripción de genes responsables del crecimiento celular y la cicatrización de heridas .

Compuestos Similares:

- Ácido trans-cinámico

- Piperonal

- Safrol

- Isosafrol

- Ácido protocatéquico

Comparación: El ácido piperonílico es único debido a su inactivación selectiva, basada en el mecanismo, de la enzima trans-cinnamato 4-hidroxilasa, que no se observa en los otros compuestos similares. Además, su capacidad para unirse al receptor del factor de crecimiento epidérmico y promover la cicatrización de heridas lo distingue aún más de otros compuestos relacionados .

Comparación Con Compuestos Similares

- Trans-cinnamic acid

- Piperonal

- Safrole

- Isosafrole

- Protocatechuic acid

Comparison: Piperonylic acid is unique due to its selective, mechanism-based inactivation of the trans-cinnamate 4-hydroxylase enzyme, which is not observed in the other similar compounds. Additionally, its ability to bind to the epidermal growth factor receptor and promote wound healing further distinguishes it from other related compounds .

Actividad Biológica

Piperonylic acid, a natural compound derived from black pepper (Piper nigrum L.) and long pepper (Piper longum L.), has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, particularly its effects on keratinocytes and dermal papilla cells (DPCs), and its potential applications in promoting hair growth and wound healing.

This compound is characterized by its small molecular structure, which allows it to interact with various cellular pathways. Notably, it has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell growth and survival. This activation leads to downstream effects that enhance keratinocyte proliferation and survival.

Key Findings from Research Studies

-

Keratinocyte Growth and Survival :

- This compound significantly stimulates the growth of HaCaT cells (human keratinocyte cell line) in a dose-dependent manner. Treatment with 100 μM of this compound increased cell proliferation compared to controls .

- The compound was found to activate ERK and AKT phosphorylation, essential components of the EGFR signaling pathway, thereby promoting cell survival .

- Wound Healing :

-

Hair Growth Promotion :

- In dermal papilla cells, this compound not only activated EGFR but also stimulated the Wnt/β-catenin pathway, both of which are vital for hair follicle development and cycling. The compound increased the expression of cyclin D and alkaline phosphatase (ALP), markers associated with DPC activity and hair growth .

Data Tables

| Biological Activity | Mechanism | Cell Type | Concentration | Effect |

|---|---|---|---|---|

| Keratinocyte Proliferation | EGFR Activation | HaCaT Cells | 100 μM | Increased cell growth |

| Wound Healing | EGFR Activation | Mouse Model | Topical | Enhanced closure rates |

| Hair Growth Promotion | EGFR & Wnt/β-catenin Activation | Dermal Papilla Cells | Varies | Increased DPC activity |

Case Studies

-

Topical Application in Mice :

A study demonstrated that topical this compound significantly accelerated wound healing in mice by activating EGFR signaling pathways. The results indicated that treatment led to faster recovery times compared to untreated controls . -

Human Clinical Study on Hair Growth :

A clinical trial involving a formulation containing this compound showed significant improvements in hair growth compared to a placebo. Participants reported enhanced hair density and thickness after consistent application over several weeks .

Propiedades

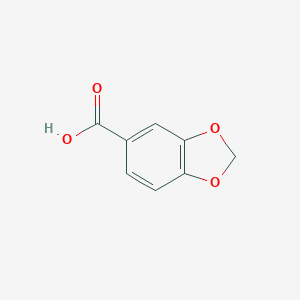

IUPAC Name |

1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVJGIYXDVPQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059104 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Piperonylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-Methylenedioxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94-53-1 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERONYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperonylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3V1NO0KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Methylenedioxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 °C | |

| Record name | 3,4-Methylenedioxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.